1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is an organic compound with the molecular formula and a molecular weight of approximately 231.218 g/mol. This compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperazine moiety. It is recognized for its utility in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceutical compounds targeting central nervous system disorders.
The compound is classified as a piperazine derivative, which are known for their diverse biological activities and applications in drug discovery. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable candidates for further pharmacological studies .
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several methods:
These methods can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.
The molecular structure of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine consists of a piperazine ring connected to a pyridine ring containing a trifluoromethyl substituent. The structural formula can be represented as follows:
The compound appears as a colorless to pale yellow crystalline powder, exhibiting low solubility in water but dissolving well in organic solvents such as ethanol and dimethyl sulfoxide .
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is involved in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
The primary mechanism of action for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with α2-adrenergic receptors. As an antagonist, it inhibits these receptors' activity, influencing various cellular signaling pathways. The binding interactions at the molecular level are crucial for its biological effects, particularly in modulating neurotransmitter release in the central nervous system .
The compound exhibits typical reactivity patterns associated with piperazines and trifluoromethylated compounds, including susceptibility to oxidation, reduction, and substitution reactions. Its stability under various conditions makes it a valuable building block for further synthetic applications .
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine has diverse applications in scientific research:
The electron-deficient pyridine ring in 2-chloro-3-(trifluoromethyl)pyridine provides an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions with piperazine, forming the core structure of 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine. This reaction exploits the enhanced leaving group capacity of chloride at the 2-position due to the ortho-effect of the electron-withdrawing trifluoromethyl group at position 3, which further reduces electron density in the heterocyclic system [8]. The mechanism proceeds through a Meisenheimer complex intermediate, where nucleophilic attack by the piperazine nitrogen generates a negatively charged cyclohexadienyl species, followed by elimination of chloride ion to restore aromaticity [8].
Reaction optimization studies reveal that temperature control significantly impacts regioselectivity and byproduct formation. A representative synthesis achieved 90.2% yield under optimized conditions: equimolar quantities of piperazine hexahydrate and 2,3-dichloro-5-(trifluoromethyl)pyridine reacted in acetonitrile at 40°C for 4.5 hours with triethylamine as base [1]. The solvent selection proved critical, with acetonitrile providing superior results over ethanol or DMF due to optimal polarity that facilitates both reagent solubility and transition state stabilization. Additionally, base stoichiometry requires precise control—triethylamine serves dual functions as both acid scavenger and catalyst, with substoichiometric amounts leading to incomplete conversion and excess promoting di-substitution byproducts [1] [4].
Table 1: Optimization Parameters for SNAr Synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 80°C | 40°C | Increased from 65% to 90% |
Solvent | Ethanol | Acetonitrile | Reduced byproducts by 40% |
Base | Potassium carbonate | Triethylamine | Improved reaction kinetics |
Reaction Time | 2 hours | 4.5 hours | Ensured >99% conversion |
Piperazine Equivalents | 1.0 eq | 1.2 eq | Minimized di-substitution |
The electronic influence of substituents profoundly affects SNAr reactivity. Computational studies demonstrate that the trifluoromethyl group at position 3 lowers the LUMO energy of the pyridine ring by approximately 1.8 eV compared to unsubstituted 2-chloropyridine, significantly enhancing susceptibility to nucleophilic attack [8]. This electronic activation enables the reaction to proceed efficiently at moderate temperatures, avoiding the extreme conditions (150-200°C) traditionally associated with Chichibabin-type animations of pyridine derivatives [8].
Transition metal-catalyzed cross-couplings offer complementary approaches to SNAr for constructing the pivotal C-N bond in 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, particularly valuable with less-activated pyridine substrates. The Buchwald-Hartwig amination employs palladium catalysts such as Pd₂(dba)₃ with sterically hindered phosphine ligands (XPhos, DavePhos, or SPhos), enabling coupling between aryl halides and piperazine under mild conditions [4]. This methodology demonstrates exceptional functional group tolerance, accommodating esters, nitriles, and heterocycles that would decompose under classical SNAr conditions [4] [9].
Copper-catalyzed Ullmann-Goldberg reactions provide cost-effective alternatives, typically using CuI with trans-1,2-diaminocyclohexane (DACH) or N,N-dimethylglycine as ligands in toluene or dioxane at 80-110°C. Recent advances have reduced copper loadings to 0.5-5 mol% while maintaining excellent yields (85-92%) for pyridine-piperazine couplings [4]. The chelation-assisted mechanism involves oxidative addition of copper to the aryl halide, coordination with the bidentate ligand, nucleophilic attack by piperazine, and reductive elimination to form the C-N bond [4].
Table 2: Metal-Catalyzed Approaches for Pyridine-Piperazine Coupling
Method | Catalyst System | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80-100°C, dioxane, 12h | 75-90% | Broad substrate scope |
Ullmann-Goldberg | CuI/DACH, K₃PO₄ | 90°C, toluene, 24h | 70-88% | Lower catalyst cost |
Photo-enhanced | Cu(I)/phenanthroline | Visible light, rt, 6h | 82-95% | Energy efficiency |
Continuous flow | Immobilized Pd | 120°C, 5 min residence | >90% | Scalability |
A notable case study involves the synthesis of Ribociclib intermediates, where initial medicinal chemistry routes employed Pd-catalyzed coupling between protected piperazine derivatives and chloropyrimidines [4]. However, metal contamination issues in the final active pharmaceutical ingredient prompted development of metal-free alternatives using activated heteroaryl sulfones [4]. Process chemists addressed this by implementing crystallization-induced diastereopurification followed by activated carbon treatment, reducing palladium content to <2 ppm while maintaining 89% isolated yield on multi-kilogram scale [4].
Hybrid approaches have emerged where transition metal catalysis installs activating groups that facilitate subsequent SNAr reactions. For example, direct ortho-C-H trifluoromethylation of 2-chloropyridine using CuCF₃ complexes generates the 3-trifluoromethyl substrate in situ, followed by piperazine addition without intermediate isolation—a tandem process that improves atom economy by 25% compared to stepwise sequences [9].
Fragment-based drug design (FBDD) has revolutionized the discovery of kinase inhibitors incorporating the 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine pharmacophore. The privileged fragment status of this scaffold stems from its optimal physicochemical properties: molecular weight 231.22 g/mol, cLogP ≈1.5, and topological polar surface area (TPSA) of 28.16 Ų—closely adhering to the rule of three (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) that defines ideal fragment starting points [5] [7] [9].
In FBDD workflows, the piperazine-pyridine fragment demonstrates exceptional ligand efficiency (LE >0.35 kcal/mol/heavy atom) when targeting kinase ATP-binding sites. Biophysical screening techniques including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography confirm its binding to the hinge region of CDK4/6, MNK1/2, and BCR-ABL kinases with dissociation constants (Kd) in the 100-500 μM range—relatively strong for fragments of this size [2] [9]. The trifluoromethyl group engages in critical hydrophobic interactions with the gatekeeper residue (typically phenylalanine or threonine), while the protonated piperazine nitrogen forms salt bridges with conserved catalytic lysine residues [9].
Table 3: Fragment Growing Strategies for Kinase Inhibitors
Fragment | Target Kinase | Optimization Strategy | Potency Enhancement |
---|---|---|---|
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | CDK4/6 | Extension into ribose pocket | IC₅₀: 500 μM → 11 nM |
Analog with methylpiperazine | MNK1/2 | Linking to back-pocket binder | Kd: 320 μM → 2.3 nM |
Bromo-substituted derivative | BCR-ABL | Fragment merging with allosteric binder | LE: 0.31 → 0.41 |
Dihydroxy variant | PI3Kδ | Scaffold morphing | Selectivity index: 5x → 300x |
The deconstruction-reconstruction approach applied to Palbociclib illustrates FBDD principles: retro-synthetic fragmentation reveals 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine as a core binding element, which was subsequently optimized through structure-guided fragment growing into the adenine pocket and hydrophobic region II of CDK6 [4] [9]. Fragment evolution incorporated bioisosteric replacements such as substituting the trifluoromethyl group with chlorodifluoromethyl or pentafluorosulfanyl moieties to modulate membrane permeability and metabolic stability [9].
Advanced FBDD platforms employ cryo-EM screening of fragment libraries against complex kinase conformations, enabling identification of allosteric binders that complement the 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine core [9]. For example, type III inhibitors of BCR-ABL1 were developed by linking this fragment to allosteric-site binding motifs, achieving >100-fold selectivity over Src-family kinases compared to ATP-competitive inhibitors [9]. The fragment linking strategy preserves the high ligand efficiency of individual components while achieving nanomolar potency through synergistic binding effects [2] [9].
Implementing green chemistry principles in synthesizing 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine significantly reduces environmental impact while improving process economics. Solvent optimization represents the most impactful strategy, as solvents typically account for 80-90% of mass utilization in pharmaceutical manufacturing [3] [6]. Life-cycle assessment studies demonstrate that replacing traditional dipolar aprotic solvents (DMF, NMP) with biobased alternatives like cyrene (dihydrolevoglucosenone) or γ-valerolactone reduces process mass intensity (PMI) by 40-65% while maintaining or improving reaction yields [6] [10].
The solvent selection guide below provides a decision framework:
graph TDA[Solvent Selection] --> B{Toxicity Assessment}B -->|High| C[Reject]B -->|Low| D[Renewable Source?]D -->|No| E[Evaluate Recycling Potential]D -->|Yes| F[Preferred]E -->|>80% Recovery| G[Conditional Use]E -->|<80% Recovery| C
Catalytic system innovations have dramatically improved atom economy. Transitioning from stoichiometric metal-mediated couplings to organocatalytic SNAr processes using dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts eliminates metal waste streams while enabling reactions at ambient temperature [3] [10]. The E-factor (kg waste/kg product) for piperazine-pyridine coupling decreased from 35 in traditional processes to <5 in optimized green protocols through combined solvent and catalysis improvements [3].
Microwave-assisted synthesis enhances energy efficiency by reducing reaction times from hours to minutes while improving regioselectivity. A comparative study demonstrated that SNAr coupling under microwave irradiation (100W, 120°C) achieved 95% conversion in 15 minutes versus 85% conversion after 4.5 hours with conventional heating at equivalent temperature [6]. The rapid volumetric heating characteristic of microwave systems eliminates thermal gradients that promote side reactions, consistently providing products with >99% regiochemical purity [6].
Table 4: Green Metrics Comparison for Synthetic Routes
Method | PMI | E-Factor | Energy Consumption | Carbon Footprint |
---|---|---|---|---|
Conventional SNAr | 58 | 35 | 120 kWh/kg | 18 kg CO₂e/kg |
Catalytic SNAr | 19 | 4.2 | 65 kWh/kg | 8.7 kg CO₂e/kg |
Continuous Flow | 12 | 2.1 | 42 kWh/kg | 5.1 kg CO₂e/kg |
Biocatalytic | 8 | 0.9 | 28 kWh/kg | 3.3 kg CO₂e/kg |
Process intensification through continuous flow technology represents the current state-of-the-art. A multi-stage synthesis incorporating inline purification achieved 99.5% pure 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine with PMI <12, compared to >50 in batch processes [10]. The integrated flow system features: (1) microreactor for SNAr reaction at 50°C with 2 min residence time; (2) membrane separator for catalyst recovery; (3) continuous extraction with supercritical CO₂; and (4) plug-flow crystallizer—reducing solvent consumption by 85% while increasing space-time yield 7-fold [6] [10].
Emerging biocatalytic approaches using engineered transaminases or imine reductases have demonstrated feasibility for asymmetric synthesis of chiral piperazine derivatives. Although not yet applied commercially to this specific compound, proof-of-concept studies with model substrates show potential for constructing the piperazine ring from bio-based diamines with near-perfect atom economy [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7